molecular formula C18H30ClNO3 B141693 (R)-betaxolol hydrochloride CAS No. 91878-54-5

(R)-betaxolol hydrochloride

Cat. No. B141693
CAS RN: 91878-54-5
M. Wt: 343.9 g/mol
InChI Key: CHDPSNLJFOQTRK-UNTBIKODSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter) and any distinctive odors or tastes.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and the ability to interpret chemical reaction schemes.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the bonds between them. Techniques used in molecular structure analysis include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions with acids or bases, oxidation/reduction reactions, and reactions with various reagents.



Physical And Chemical Properties Analysis

This involves analyzing properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. These properties can often be found in the compound’s Material Safety Data Sheet (MSDS).


Scientific Research Applications

  • Cardiovascular Effects :

    • Betaxolol hydrochloride, a beta1-selective antagonist, has been shown to produce vasodilation in patients with hypertension and ischemic heart disease. It significantly impacts heart rate variability indices (HRV), a prognostic marker, during exercise stress testing in hypertensive patients. Treatment with betaxolol hydrochloride resulted in a decrease in blood pressure during exercise treadmill testing and an increase in HRV (Takase et al., 2005).
  • Ophthalmologic Uses :

    • Betaxolol hydrochloride is effective in lowering intraocular pressure (IOP) in patients with glaucoma. Studies comparing betaxolol with timolol have found both to be comparable in efficacy for IOP reduction, suggesting betaxolol's potential for glaucoma treatment (Stewart et al., 1986).
    • Additionally, betaxolol has been associated with neuroprotective effects under hypoxic conditions, suggesting its relevance in conditions like retinal ganglion cell degeneration (Cha et al., 2016).
  • Pharmaceutical Analysis :

    • A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of betaxolol hydrochloride in pharmaceutical tablets, illustrating its importance in pharmaceutical quality control (Auvity et al., 2013).
  • Potential for Combined Therapy :

    • Studies have shown that betaxolol can be effectively combined with other medications like epinephrine for additional lowering of IOP in glaucoma patients, suggesting its potential in combined therapeutic regimens (Allen & Epstein, 1986).
  • Effect on Vascular Smooth Muscle Cells :

    • Betaxolol's effects on voltage-dependent Ca2+ channels in vascular smooth muscle cells have been investigated, showing its inhibitory action independent of the β-adrenoceptor, highlighting a unique aspect of its pharmacological profile (Setoguchi et al., 1995).

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, as well as the potential hazards it poses. This information is typically found in the compound’s MSDS.


Future Directions

This could involve potential new applications for the compound, or new methods of synthesizing it. This information is often found in recent scientific literature.


properties

IUPAC Name

(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDPSNLJFOQTRK-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873205
Record name R-Betaxolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-betaxolol hydrochloride

CAS RN

91878-54-5
Record name Betaxolol hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091878545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-Betaxolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAXOLOL HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKM694DUG8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Zhou, Q Liu, N Su, G Fu, W Pei… - Journal of liquid …, 2012 - Taylor & Francis
A new liquid chromatographic method was developed for the chiral separation of the enantiomers of betaxolol hydrochloride. The enantiomers were separated by a Chiralpak IB (250 × …
Number of citations: 7 www.tandfonline.com
Q Zhu, Y Wei, C Li, S Mao - Materials Science and Engineering: C, 2018 - Elsevier
Drug leakage during manufacturing and storage process is the main obstacle hindering the application of contact lenses as the carrier for extended ocular drug delivery. In this study, …
Number of citations: 32 www.sciencedirect.com
PK Zarzycki - Instrumental Thin-Layer Chromatography, 2023 - Elsevier
Detection of target compounds, particularly trace amounts of micropollutants or biomarkers in complex samples, is a key step of chromatographic analysis. In principle, any qualitative …
Number of citations: 10 www.sciencedirect.com

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